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Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target
in oncology due to its central role in cellular metabolism and the heightened dependency of
cancer cells on its enzymatic activity. NAMPT is the rate-limiting enzyme in the salvage
pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a crucial coenzyme for a
multitude of cellular processes, including energy production, DNA repair, and cell signaling.[1]
[2][3] The overexpression of NAMPT is a common feature across various malignancies and
often correlates with increased tumor aggressiveness and poorer prognosis.[4][5] This
dependency, often termed "NAD+ addiction,” presents a therapeutic window for selective
targeting of cancer cells.[6] This guide provides a comprehensive overview of NAMPT as a
therapeutic target, detailing the underlying biological rationale, summarizing preclinical and
clinical data for key inhibitors, providing detailed experimental protocols, and outlining the
mechanisms of therapeutic resistance.

The Role of NAMPT in Cancer Biology

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for
NAD+ to fuel their rapid proliferation and growth.[7] NAMPT plays a pivotal role in meeting this
demand by recycling nicotinamide back into the NAD+ pool.[8] Beyond its metabolic function,
NAMPT influences a range of cancer-associated processes:
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o DNA Repair: NAD+ is an essential substrate for poly(ADP-ribose) polymerases (PARPS),
enzymes critical for DNA damage repair. By depleting NAD+, NAMPT inhibitors can impair
DNA repair, potentially sensitizing cancer cells to DNA-damaging agents.[5][7]

 Sirtuin Regulation: Sirtuins, a class of NAD+-dependent deacetylases, are involved in
regulating gene expression, metabolism, and stress responses. NAMPT activity directly
influences sirtuin function, thereby impacting cancer cell survival and proliferation.[7]

 Signaling Pathways: NAMPT is intertwined with key oncogenic signaling pathways. For
instance, extracellular NAMPT (eNAMPT) can activate pro-tumorigenic pathways like AKT
and ERK1/2.[4][9]

o Cancer Stemness: Elevated NAMPT expression has been linked to the maintenance of
cancer stem cell populations, contributing to tumor initiation and recurrence.[7][8]

NAMPT Signaling Pathways

The central role of NAMPT in cellular metabolism and signaling is depicted in the following
pathway diagram.
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Caption: Intracellular and extracellular NAMPT signaling pathways in cancer.

Therapeutic Inhibition of NAMPT

Several small molecule inhibitors of NAMPT have been developed and evaluated in preclinical
and clinical settings. These inhibitors typically work by competing with the nicotinamide binding
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site of the enzyme, leading to a rapid depletion of intracellular NAD+ levels and subsequent
cancer cell death.[6]

Preclinical Data of Selected NAMPT Inhibitors

The following table summarizes the in vitro cytotoxic activity of key NAMPT inhibitors across a
range of cancer cell lines.
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. ) IC50/EC50
Inhibitor Cancer Type Cell Line(s) (M) Reference(s)
n
Hematological )
0T-82 ] i Various 2.89 (average) [10]
Malignancies
Non-
Hematological Various 13.03 (average) [10]
Cancers
Acute
Lymphoblastic RS4;11 0.3 [11]
Leukemia
Renal Cell )
KPT-9274 ) Caki-1, 786-O 600, 570 [10]
Carcinoma
Glioma Various 100 - 1000 [12]
NAMPT
) - ~120 [10]
Enzymatic Assay
GMX1778 (CHS- _
Colon Cancer HCT-116 Varies [13]
828)
Multiple .
IM-9 Varies [13]
Myeloma
FK866 (APO866) Various Various Nanomolar range  [14]
Compound 20 Colon Cancer HCT116 2 [10]
Compound 22 Colon Cancer HCT116 1600 [10]
DU145, Hela,
Compound 11 Various H1975, K562, 2-200 [15]
MCF-7, HUH7

In Vivo Efficacy of Selected NAMPT Inhibitors

The antitumor activity of NAMPT inhibitors has been demonstrated in various xenograft
models.
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. Dosing
Inhibitor Cancer Model . Outcome Reference(s)
Regimen
Significant
o leukemia growth
Pediatric Acute ]
) ) delay in 95% of
0T-82 Lymphoblastic Varies ) [16]
) models; disease
Leukemia PDX .
regression in
86%
Impaired tumor
Ewing Sarcoma 5, 25, or 50 growth and (171
Xenograft mg/kg prolonged
survival
Multiple
Myeloma, Small-
Cell Lung 75 mg/kg (24h IV Tumor
GMX1777 _ _ _ [18]
Cancer, Colon infusion) regression
Carcinoma
Xenografts
Multiple
Complete or
Myeloma, SCLC, 100 mg/kg (5
] ) near-complete [13]
Colon Carcinoma  daily IM) )
tumor regression
Xenografts
100 or 200
Renal Cell
_ mg/kg (oral, Decreased
KPT-9274 Carcinoma ] ) [19]
twice daily for 14  xenograft growth
Xenograft
days)
Fibrosarcoma
10 mg/kg (once 91% tumor
MPC-9528 Xenograft ) ) [20]
daily) regression
(HT1080)
Fibrosarcoma ]
4 mg/kg (twice 100% tumor
Xenograft ) ) [20]
daily) regression
(HT1080)
© 2025 BenchChem. All rights reserved. 6/19 Tech Support


https://www.mdpi.com/1420-3049/29/12/2836
https://pubmed.ncbi.nlm.nih.gov/40342733/
https://www.researchgate.net/figure/Positive-correlations-between-NAMPT-expression-and-cancer-aggressive-features-in-gene-set_fig5_347787269
https://www.researchgate.net/publication/269777371_Identification_of_Nicotinamide_Phosphoribosyltransferase_NAMPT_Inhibitors_with_No_Evidence_of_CYP3A4_Time-Dependent_Inhibition_and_Improved_Aqueous_Solubility
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526665/
https://www.asco.org/abstracts-presentations/ABSTRACT78479
https://www.asco.org/abstracts-presentations/ABSTRACT78479
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Clinical Trial Data of Selected NAMPT Inhibitors

Early clinical trials of NAMPT inhibitors have shown modest single-agent activity, with dose-
limiting toxicities being a primary challenge.
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Key Findings
Inhibitor Phase Cancer Type(s) & Response Reference(s)
Rates
MTD: 140 mg/m?
(24h infusion). 2
patients had
) stable disease >
Advanced solid
4 cycles. Dose-
GMX1777 I tumors and o . [2][19]
limiting toxicities:
lymphomas .
thrombocytopeni
a, Gl
hemorrhage,
rash.
Ongoing.
Promising
Relapsed/refract  preclinical
OT-82 I _ _ [6]
ory lymphoma efficacy in
hematological
malignancies.
Advanced solid
malignancies
KPT-9274 | and non- Ongoing. [12]
Hodgkin's
lymphoma
Limited efficacy
as a single
agent, primaril
Advanced solid I p. Y
FK866 I/ stable disease. [14]
tumors o
Dose-limiting
toxicities
observed.
CHS-828 I Advanced solid Dose-limiting [14]
tumors toxicities,
including
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gastrointestinal

issues.

Mechanisms of Resistance to NAMPT Inhibitors

The development of resistance is a significant challenge in the clinical application of NAMPT
inhibitors. Several mechanisms have been identified:

o Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the
NAMPT blockade by upregulating alternative NAD+ synthesis pathways, such as the Preiss-
Handler pathway which utilizes nicotinic acid (NA) via the enzyme nicotinate
phosphoribosyltransferase (NAPRT), or the de novo synthesis pathway from tryptophan.[7]
[21]

o« NAMPT Mutations: Mutations in the NAMPT gene can alter the drug-binding pocket,
reducing the inhibitor's affinity and efficacy.[21]

» Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less reliant
on NAD+ or to utilize alternative energy sources.[7]

 Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can
increase the efflux of NAMPT inhibitors from the cancer cell, reducing their intracellular
concentration.[7]
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Caption: Key mechanisms of resistance to NAMPT inhibitors in cancer cells.

Experimental Protocols
NAMPT Enzyme Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure NAMPT
activity in a 96-well or 384-well format.[2][22]
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Principle: This is a coupled enzymatic assay. NAMPT catalyzes the conversion of nicotinamide
and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. Subsequently, alcohol
dehydrogenase (ADH) reduces NAD+ to NADH in the presence of ethanol. The resulting
NADH fluoresces (Ex/Em = 340/460 nm), and the signal is proportional to the NAMPT activity.
[22]

Materials:

Purified recombinant NAMPT enzyme

o NAMPT Assay Buffer (containing NMNAT and ADH)
e NAMPT Dilution Buffer

o ATP solution (e.g., 400 puM)

 Nicotinamide solution (e.g., 400 uM)

e PRPP solution (e.g., 800 uM)

e Ethanol (e.g., 30%)

e Test inhibitor compounds

e Black, low-binding 96-well or 384-well plates
o Fluorescent microplate reader

Procedure:

o Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor at
a concentration 5-fold higher than the desired final concentration. The final DMSO
concentration should not exceed 1%.

e Enzyme Preparation: Dilute the NAMPT enzyme to the desired concentration (e.g., 12-25 ng/
pl) with NAMPT Dilution Buffer. Keep on ice.

e Assay Plate Setup:
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o Blank wells: Add 6 pl of NAMPT Dilution Buffer.
o Positive Control wells: Add 6 pl of diluted NAMPT enzyme.

o Test Inhibitor wells: Add 6 pl of diluted NAMPT enzyme.

¢ Inhibitor Addition:

o Add 4 ul of the appropriate diluent (e.g., water with 5% DMSO) to the "Blank" and "Positive
Control" wells.

o Add 4 pl of the 5X test inhibitor dilutions to the "Test Inhibitor" wells.

e Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation
to allow the inhibitor to bind to the enzyme.

o Master Mix Preparation: Prepare a master mix containing the remaining reaction
components. For each well, mix:

[¢]

5 ul of 4x NAMPT Assay Buffer

[e]

1 pl of 400 pM ATP

o

1 pl of 400 puM Nicotinamide

[¢]

1 pl of 800 uM PRPP

[¢]

1 pl of 30% Ethanol

[e]

1 pl of distilled water

e Reaction Initiation: Add 10 pl of the Master Mix to all wells to start the reaction.
e Incubation: Incubate the plate at 30°C for 2 hours.

o Measurement: Read the fluorescence intensity at EX'Em = 340/460 nm.

» Data Analysis: Subtract the "Blank" fluorescence from all other readings. Calculate the
percent inhibition relative to the "Positive Control”. Determine IC50 values by plotting percent
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inhibition versus inhibitor concentration.

Cell Viability Assay (Resazurin-based)

This protocol measures the metabolic activity of cells as an indicator of viability following
treatment with NAMPT inhibitors.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the
highly fluorescent resorufin (pink). The fluorescence intensity is proportional to the number of
viable cells.

Materials:

e Cancer cell lines of interest

o Complete cell culture medium

e NAMPT inhibitor stock solutions

o Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
e 96-well clear-bottom, black-walled plates

¢ Fluorescent microplate reader

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500
cells/well for adherent lines) in 100 ul of complete medium. Incubate overnight to allow for
cell attachment.[12]

o Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in complete medium.
Remove the medium from the wells and add 100 pl of the medium containing the different
inhibitor concentrations. Include vehicle control wells (e.g., DMSO).

¢ Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a
humidified incubator with 5% CO2.
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Reagent Addition: Add 20 pl of the resazurin-based reagent to each well.
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
Measurement: Read the fluorescence at EX'Em = ~560/590 nm.

Data Analysis: Subtract the background fluorescence (from wells with medium and reagent
only). Normalize the data to the vehicle-treated control wells (representing 100% viability).
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50
value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a NAMPT

inhibitor in a subcutaneous xenograft model.[20][23]

Materials:

Immunocompromised mice (e.g., athymic nude or NSG mice)

Cancer cell line of interest

Matrigel (optional)

NAMPT inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal
injection)

Vehicle control

Calipers for tumor measurement

Animal balance

Procedure:

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS
or medium, potentially mixed with Matrigel. Subcutaneously inject the cell suspension (e.g.,
1-10 x 1076 cells) into the flank of each mouse.
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e Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a
palpable size (e.g., 100-200 mms3), randomize the mice into treatment and control groups.

o Treatment Administration: Administer the NAMPT inhibitor and vehicle control according to
the predetermined dosing schedule (e.g., once or twice daily, for a specified number of
weeks).[20]

e Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and the
body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula:
(Length x Width?) / 2.

o Endpoint: Continue treatment until the tumors in the control group reach a predetermined
maximum size, or until a significant antitumor effect is observed. Euthanize mice according
to institutional guidelines.

» Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth
inhibition (TGI) or tumor regression. Analyze survival data using Kaplan-Meier curves.

NAD+ Quantification by LC-MS/MS

This protocol provides a general workflow for the accurate measurement of intracellular NAD+
levels.[1][9][24]

Principle: Cells are lysed, and metabolites are extracted. NAD+ is separated from other cellular
components using liquid chromatography (LC) and then detected and quantified by tandem
mass spectrometry (MS/MS) based on its specific mass-to-charge ratio.

Materials:

Cultured cells or tissue samples

Ice-cold PBS

Extraction solvent (e.g., cold methanol or a buffered ethanol solution)[1]

Internal standard (e.g., 13Cs-NAD+)[3]

LC-MS/MS system with a suitable column (e.g., HILIC)[9]
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e Ammonium acetate buffer
Procedure:
o Sample Collection:

o Cells: Wash cultured cells with ice-cold PBS, then add the cold extraction solvent
containing the internal standard. Scrape the cells and collect the lysate.

o Tissues: Flash-freeze the tissue in liquid nitrogen and homogenize in the cold extraction
solvent with the internal standard.

o Extraction: Incubate the samples on ice or at -20°C to allow for protein precipitation.

o Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 rpm) at 4°C to pellet the
cell debris.

o Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

e Drying and Reconstitution: Evaporate the solvent (e.g., using a vacuum concentrator).
Reconstitute the dried metabolites in a suitable buffer for LC-MS analysis (e.g., ammonium
acetate buffer).[1]

o LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate
the metabolites using an appropriate gradient. Detect NAD+ and the internal standard using
selected reaction monitoring (SRM).

o Data Analysis: Quantify the amount of NAD+ in the sample by comparing its peak area to
that of the known concentration of the internal standard. Normalize the NAD+ levels to the
protein concentration or cell number of the original sample.

Future Perspectives and Conclusion

Targeting NAMPT remains a promising strategy in oncology, despite the challenges
encountered in early clinical trials. The future of NAMPT inhibitor development will likely focus
on:
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o Combination Therapies: Combining NAMPT inhibitors with other anticancer agents, such as
PARP inhibitors or chemotherapy, to enhance efficacy and overcome resistance.[6]

» Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as NAPRT1
deficiency, to select patients who are most likely to respond to NAMPT inhibition.[6]

» Novel Inhibitor Design: Developing next-generation NAMPT inhibitors with improved
therapeutic indices and reduced off-target toxicities.[15]

o Targeted Delivery Systems: Utilizing antibody-drug conjugates or other targeted delivery
methods to increase the concentration of NAMPT inhibitors at the tumor site and minimize
systemic exposure.[14]

In conclusion, NAMPT is a well-validated therapeutic target in oncology with a strong biological
rationale. While first-generation inhibitors have faced hurdles, a deeper understanding of
resistance mechanisms and the development of innovative therapeutic strategies hold the
potential to unlock the full clinical utility of targeting NAD+ metabolism in cancer. This guide
provides a foundational resource for researchers and drug developers working to advance this
promising area of oncology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites
- PMC [pmc.ncbi.nlm.nih.gov]

2. amsbio.com [amsbio.com]

3. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples:
Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. bpsbioscience.com [bpsbioscience.com]

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://synapse.patsnap.com/article/what-nampt-inhibitors-are-in-clinical-trials-currently
https://synapse.patsnap.com/article/what-nampt-inhibitors-are-in-clinical-trials-currently
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235340/
https://pubmed.ncbi.nlm.nih.gov/36160449/
https://www.benchchem.com/product/b11930620?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3962138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3962138/
https://www.amsbio.com/nampt-inhibitor-screening-assay-kit-ams-71276-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888655/
https://www.researchgate.net/figure/Mechanisms-of-NAMPT-inhibitor-resistance-Created-with-BioRendercom-NAMPT-Nicotinamide_fig2_390854020
https://bpsbioscience.com/nampt-metabolism-cancer-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
7. oaepublish.com [oaepublish.com]

8. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy
- PMC [pmc.ncbi.nlm.nih.gov]

9. infoscience.epfl.ch [infoscience.epfl.ch]

10. Review of various NAMPT inhibitors for the treatment of cancer - PMC
[pmc.ncbi.nlm.nih.gov]

11. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric
acute lymphoblastic leukemia - PMC [pmc.ncbi.nim.nih.gov]

12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme
of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma
heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Review of various NAMPT inhibitors for the treatment of cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC
[pmc.ncbi.nlm.nih.gov]

16. mdpi.com [mdpi.com]

17. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

18. researchgate.net [researchgate.net]

19. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-
subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC
[pmc.ncbi.nlm.nih.gov]

20. Activity of the cancer metabolism inhibitor MPC-9528 in xenograft models: Comparison
of different dosing schedules. - ASCO [asco.org]

21. researchgate.net [researchgate.net]
22. bpsbioscience.com [bpsbioscience.com]

23. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo
Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

24. pubcompare.ai [pubcompare.ai]

© 2025 BenchChem. All rights reserved. 18/19 Tech Support


https://synapse.patsnap.com/article/what-nampt-inhibitors-are-in-clinical-trials-currently
https://www.oaepublish.com/articles/cdr.2024.216
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978772/
https://infoscience.epfl.ch/server/api/core/bitstreams/4416afdd-e910-419d-a671-b714d8af44d1/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC9490061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9490061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9110273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9110273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8804900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8804900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8804900/
https://www.researchgate.net/publication/269777371_Identification_of_Nicotinamide_Phosphoribosyltransferase_NAMPT_Inhibitors_with_No_Evidence_of_CYP3A4_Time-Dependent_Inhibition_and_Improved_Aqueous_Solubility
https://pubmed.ncbi.nlm.nih.gov/36160449/
https://pubmed.ncbi.nlm.nih.gov/36160449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235340/
https://www.mdpi.com/1420-3049/29/12/2836
https://pubmed.ncbi.nlm.nih.gov/40342733/
https://pubmed.ncbi.nlm.nih.gov/40342733/
https://www.researchgate.net/figure/Positive-correlations-between-NAMPT-expression-and-cancer-aggressive-features-in-gene-set_fig5_347787269
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526665/
https://www.asco.org/abstracts-presentations/ABSTRACT78479
https://www.asco.org/abstracts-presentations/ABSTRACT78479
https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_346662433
https://bpsbioscience.com/media/wysiwyg/Metabolic/71276-2_4.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884523/
https://www.pubcompare.ai/protocol/nrRkrosBwGXEOgesiUcB/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [NAMPT as a Therapeutic Target in Oncology: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930620#nampt-as-a-therapeutic-target-in-
oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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